Brevianamide F is a fungal diketopiperazine alkaloid. [, , , , , , ] It is a secondary metabolite produced by various fungal species, including Aspergillus fumigatus and Penicillium species. [, , , , , , , , ] Brevianamide F acts as a precursor to various prenylated alkaloids with diverse biological activities. [, , , , ] Notably, it serves as a building block for more complex indole alkaloids. [] In scientific research, Brevianamide F is studied for its potential antifungal, antibacterial, and anticancer properties. [, , , , , , ]
Brevianamide F falls under the category of bicyclo[2.2.2]diazaoctane alkaloids. These compounds are characterized by their unique bicyclic structure, which contributes to their biological activity and potential therapeutic benefits. Brevianamide F specifically is noted for its complex molecular framework, which includes a diketopiperazine core structure .
The synthesis of Brevianamide F has been achieved through various methodologies, including solid-phase synthesis and chemoenzymatic approaches. One notable method involves a solid-phase synthesis that utilizes palladium-catalyzed C-H activation to introduce aryl groups effectively into the diketopiperazine framework .
The solid-phase synthesis allows for the efficient assembly of Brevianamide F by employing a series of coupling reactions that facilitate the formation of the compound's intricate structure. This method is advantageous due to its ability to streamline the purification process and enhance yield . Additionally, recent studies have explored biomimetic pathways that mimic natural biosynthetic routes, further enhancing synthetic efficiency and selectivity .
Brevianamide F has a complex molecular structure characterized by its bicyclic framework, which consists of two fused rings containing nitrogen atoms. The molecular formula for Brevianamide F is , indicating the presence of multiple functional groups that contribute to its biological activity .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been employed to elucidate the structure of Brevianamide F. These methods provide critical data regarding the compound’s chemical environment and confirm its structural integrity .
Brevianamide F participates in several chemical reactions that are essential for its biosynthesis and synthetic derivation. Notably, it undergoes transformations involving cycloaddition reactions, which are crucial for forming its bicyclic structure.
The synthesis often involves Diels-Alder cycloaddition reactions, which facilitate the formation of complex ring systems typical of alkaloids like Brevianamide F. These reactions are characterized by their ability to produce multiple stereoisomers, necessitating careful control over reaction conditions to achieve desired selectivity .
Brevianamide F exhibits significant biological activity, particularly in modulating thrombotic processes. Its mechanism involves interference with key factors associated with thrombosis, such as thromboxane A2 and von Willebrand Factor.
In studies using zebrafish models, Brevianamide F was shown to reduce levels of thromboxane A2, von Willebrand Factor, and D-dimer—markers indicative of thrombus formation—suggesting its potential as an antithrombotic agent. Transcriptome analysis further revealed that Brevianamide F influences gene expression profiles related to coagulation pathways, implicating it in the modulation of the MAPK signaling pathway .
Brevianamide F is typically isolated as a yellowish powder with specific melting points and solubility characteristics that vary based on extraction methods. Its physical properties are essential for determining optimal storage conditions and application methods in research.
Chemically, Brevianamide F is stable under ambient conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile indicates potential interactions with various biological macromolecules, contributing to its pharmacological effects .
Brevianamide F has promising applications in scientific research, particularly in pharmacology and medicinal chemistry. Its antithrombotic properties make it a candidate for further development as a therapeutic agent for cardiovascular diseases. Additionally, ongoing research into its biosynthetic pathways may yield insights into novel synthetic methodologies applicable across various domains in organic chemistry .
Brevianamide F (cyclo-L-tryptophanyl-L-proline) is synthesized by a bimodular NRPS system conserved in both Aspergillus and Penicillium species. In Aspergillus fumigatus, the enzyme FtmA (also designated Brevianamide F synthetase) catalyzes the ATP-dependent activation of L-tryptophan and L-proline, forming an acyl-adenylate intermediate. Subsequent thioesterification and cyclodimerization yield the diketopiperazine (DKP) core [3] [8]. The NRPS architecture comprises adenylation (A), thiolation (T), and condensation (C) domains, with the A-domain exhibiting strict specificity for tryptophan as confirmed by gene knockout studies in A. fumigatus Af293 [3]. Heterologous expression of bvnA from Penicillium brevicompactum in Aspergillus oryzae similarly reconstitutes brevianamide F production, underscoring functional conservation [2].
Prenyltransferases (PTs) attach dimethylallyl pyrophosphate (DMAPP) to the brevianamide F scaffold, initiating structural diversification. Aspergillus-derived FtmPT1 catalyzes C2-prenylation to generate tryprostatin B, a precursor to fumitremorgins [1] [7]. Conversely, notF (from Aspergillus sp. MF297-2) and bvnC (from P. brevicompactum) mediate reverse C2-prenylation, yielding deoxybrevianamide E—the gateway to notoamides and brevianamides A/B [2] [5]. Crystal structures of FtmPT1 reveal an α/β-barrel fold with a hydrophobic reaction chamber; residue G115 dictates regioselectivity, as mutagenesis to threonine shifts prenylation to C3 [7].
Oxidative tailoring is orchestrated by flavin-dependent monooxygenases (FMOs) and cytochrome P450s. BvnB (FMO) in P. brevicompactum epoxidizes deoxybrevianamide E at the indole C2-C3 bond, yielding brevianamide E [2] [5]. Cytochrome P450 enzymes (e.g., BvnD) then hydroxylate the prenyl side chain, facilitating intramolecular cyclizations. In fumitremorgin biosynthesis, FtmOx1—an α-ketoglutarate (α-KG)-dependent non-heme iron enzyme—catalyzes endoperoxide formation in fumitremorgin B via a radical mechanism [6].
Table 1: Key Enzymes in Brevianamide F Diversification
Enzyme Class | Example | Function | Product |
---|---|---|---|
NRPS | FtmA/BvnA | Cyclodipeptide formation | Brevianamide F |
Prenyltransferase | FtmPT1 | Regular C2-prenylation | Tryprostatin B |
Prenyltransferase | NotF | Reverse C2-prenylation | Deoxybrevianamide E |
FMO | BvnB | Indole epoxidation | Brevianamide E |
α-KG-Dependent Oxidase | FtmOx1 | Endoperoxide formation | Verruculogen |
1.2.1 bvn and not Gene Clusters in Fungal StrainsThe brevianamide F biosynthetic gene clusters (bvn in P. brevicompactum; not in Aspergillus spp.) span ~16 kb and encode coordinated enzymatic machinery. The bvn cluster (bvnA-E) includes the NRPS (bvnA), PT (bvnC), FMO (bvnB), P450 (bvnD), and isomerase (bvnE) genes [2] [5]. Notably, bvnE is absent in the not cluster, explaining divergent spiro-cyclization outcomes: BvnE directs 3-spiro-ψ-indoxyl formation (brevianamide A), while notoamide pathways generate spiro-2-oxindoles via spontaneous rearrangements [2]. Functional partitioning is evident—deletion of bvnC arrests biosynthesis at brevianamide F, while bvnE knockout accumulates shunt products like brevianamides X/Y [2].
Prenyltransferase specificity governs metabolic branching. ftmPT1 (fumitremorgin cluster) strictly mediates C2-regular prenylation, whereas notF and bvnC catalyze C2-reverse prenylation. Structural analyses indicate that subtle active-site residues control orientation: in FtmPT1, Y205 and G115 form a compact chamber favoring brevianamide F binding for C2-attack [7]. Regulatory elements upstream of these genes remain uncharacterized, but enzyme kinetics show Km values for DMAPP spanning 10–50 μM across PTs [5] [7]. Metabolic engineering exploits this flexibility; expressing notF and bvnB in E. coli yields dehydrobrevianamide E (20.6 mg/L), a precursor to pharmacologically active alkaloids [5].
Prenyltransferases achieve diastereocontrol via substrate positioning within the α/β-barrel cavity. In FtmPT1, brevianamide F binds such that the re-face of the indole ring faces DMAPP, enabling C2-pro-S attack [7]. Mutagenesis of G115 to bulkier residues (e.g., threonine) sterically reorients the substrate, switching regioselectivity to C3. Quantum mechanical calculations suggest transition-state stabilization by π-π stacking between the indole ring and Y205 [7].
BvnB (FMO) epoxidizes deoxybrevianamide E at the indole C2-C3 bond, generating a 2,3-epoxyindoline. This intermediate undergoes BvnE-catalyzed semi-pinacol rearrangement—a 1,2-alkyl shift from C3 to C2—forming the 3-spiro-ψ-indoxyl scaffold of brevianamide A [2] [4]. Isotopic labeling confirms migration stereochemistry: pro-R hydrogen at C3 inverts configuration during spiro-center formation [2]. The isomerase BvnE acts as a "molecular chaperone," enforcing a chair-like transition state that minimizes byproduct formation [2] [4].
FtmOx1 (α-KG enzyme) converts fumitremorgin B to verruculogen via endoperoxide bridging. Crystal structures reveal a dimeric "jelly roll" fold, with Fe(II) coordinated by H129, H205, and D131. Crucially, Y224 shields the O2-binding site; mutation to phenylalanine or alanine shifts catalysis to hydroxylation (>85% yield loss of endoperoxide) [6]. Stopped-flow spectroscopy identifies a Fe(IV)=O species that abstracts a hydrogen atom from C10 of fumitremorgin B. The resultant carbon radical attacks O2, forming a peroxyl radical that cyclizes with C18, completing the endoperoxide [6].
Table 2: Enzymes Catalyzing Key Rearrangements
Reaction | Enzyme | Mechanistic Features | Outcome |
---|---|---|---|
Semi-pinacol rearrangement | BvnE | Chair-like transition state; 1,2-alkyl migration | 3-Spiro-ψ-indoxyl (e.g., brevianamide A) |
Endoperoxide formation | FtmOx1 | Tyr224-gated O2 access; radical recombination | Verruculogen bridge |
Table 3: Bioactive Derivatives of Brevianamide F
Derivative | Producing Organism | Bioactivity |
---|---|---|
Brevianamide A | Penicillium brevicompactum | Insecticidal |
Notoamide C | Aspergillus sp. MF297-2 | Antitumor |
Verruculogen | Aspergillus fumigatus | Tremorgenic mycotoxin |
Penipiperazine A | Penicillium brasilianum | Anti-inflammatory |
Dehydrobrevianamide E | Engineered E. coli | Precursor to bicyclo[2.2.2]diazaoctanes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7